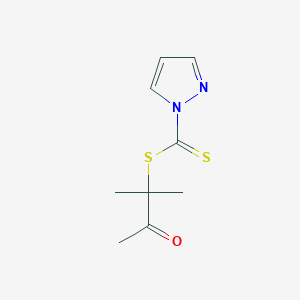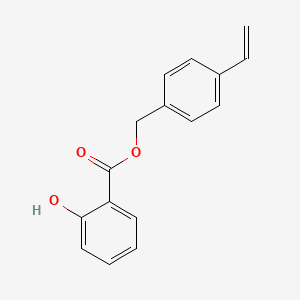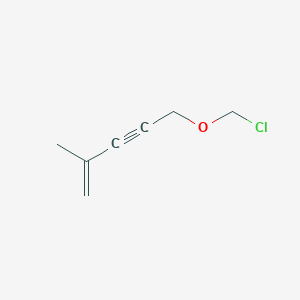![molecular formula C15H14N4O3 B14196813 1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918147-30-5](/img/structure/B14196813.png)
1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a pyrimidinyl-pyridinyl moiety via an ethoxy bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxy bridge and the pyrimidinyl-pyridinyl moiety. Key steps may include:
Formation of Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethoxy Bridge: This step involves the reaction of the pyrrolidine-2,5-dione with an ethoxy-containing reagent, often under reflux conditions.
Attachment of Pyrimidinyl-Pyridinyl Moiety: This final step typically involves a nucleophilic substitution reaction where the ethoxy group reacts with a pyrimidinyl-pyridinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrimidine core, known for its CDK inhibitory activity.
Pyrrolidine-2-one: A simpler analog with a pyrrolidine core, used in various medicinal chemistry applications.
Uniqueness
1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core with a pyrimidinyl-pyridinyl moiety. This structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
918147-30-5 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
1-[2-(6-pyrimidin-5-ylpyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N4O3/c20-14-3-4-15(21)19(14)5-6-22-12-1-2-13(18-9-12)11-7-16-10-17-8-11/h1-2,7-10H,3-6H2 |
Clave InChI |
WBDAZYIJYCKIQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


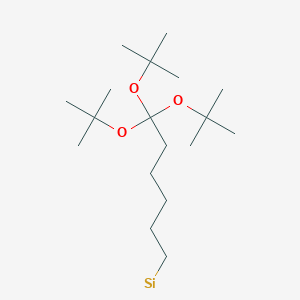
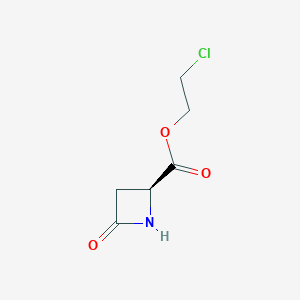
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
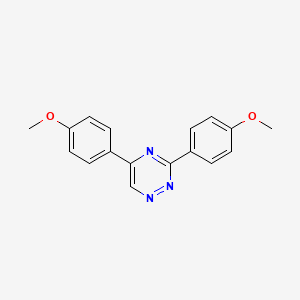
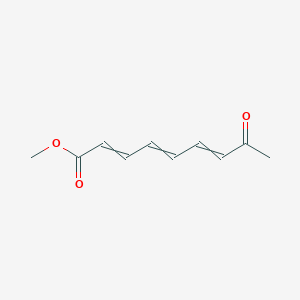
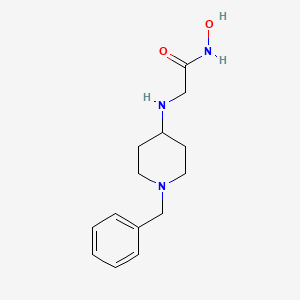
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)

